molecular formula C19H19F2N3O5S B2972251 N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868983-37-3

N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2972251
CAS No.: 868983-37-3
M. Wt: 439.43
InChI Key: HBNXTJLYDFZZKC-UHFFFAOYSA-N
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Description

The compound N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring:

  • A 1,3-oxazolidin-2-yl ring system substituted with a 2,5-difluorobenzenesulfonyl group.
  • A benzyl moiety attached via an ethanediamide (two amide groups) linker.

Properties

IUPAC Name

N'-benzyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O5S/c20-14-6-7-15(21)16(10-14)30(27,28)24-8-9-29-17(24)12-23-19(26)18(25)22-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNXTJLYDFZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several benzamide derivatives in the Pesticide Chemicals Glossary () share functional similarities:

Compound Name Key Structural Features Use/Activity
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) Single amide, methyl/isopropoxy substituents Fungicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)pyridine-3-carboxamide) Difluorophenyl, pyridine-carboxamide Herbicide
Target Compound 1,3-oxazolidine , dual amides , 2,5-difluorobenzenesulfonyl Hypothetical: Enhanced binding/metabolic stability

Key Differences :

  • The target compound’s 1,3-oxazolidine ring provides conformational rigidity absent in simpler benzamides like mepronil.
  • The ethanediamide linker allows for additional hydrogen bonding, which may improve target affinity relative to single-amide pesticides.

Oxazolidine-Containing Compounds

describes a 1,3-oxazolidin-2-yl furan derivative with trimethoxybenzyl and phenyl substituents. Comparisons include:

Feature Target Compound Compound 5 ()
Core Structure 1,3-oxazolidin-2-yl with sulfonyl group 1,3-oxazolidin-2-yl with trimethoxybenzyl
Substituents 2,5-Difluorobenzenesulfonyl Phenyl, trimethoxybenzyl
Stereochemistry Undetermined (no crystallographic data) [α]²⁶_D +12.4° (chiral centers present)

Implications :

  • The sulfonyl group in the target compound may increase solubility in polar solvents compared to bulky trimethoxybenzyl substituents.
  • Fluorine atoms could enhance metabolic stability relative to methoxy groups, which are prone to demethylation .

Research Findings and Hypotheses

  • Bioactivity: Fluorinated sulfonamides are known for protease inhibition (e.g., COX-2 inhibitors). The target compound’s 2,5-difluorobenzenesulfonyl group may confer similar activity, distinguishing it from non-fluorinated agrochemical benzamides .
  • Stability : The oxazolidine ring’s rigidity and sulfonyl group’s electron-withdrawing nature suggest resistance to hydrolytic degradation compared to esters or ethers in analogs like etobenzanid .

Biological Activity

N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, commonly referred to as NDSB-256, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthetic Route

The synthesis of NDSB-256 typically involves the reaction of benzyl chloride with dimethylamine to form an intermediate, which is then reacted with 1,3-propanesultone. This process yields the final product through a series of substitution reactions and careful control of reaction conditions.

Chemical Structure

The molecular formula for NDSB-256 is C17H20F2N2O3SC_{17}H_{20}F_2N_2O_3S with a molecular weight of 439.43 g/mol. The compound contains a benzyl group and a sulfonamide moiety that contribute to its unique properties.

PropertyValue
Molecular FormulaC17H20F2N2O3SC_{17}H_{20}F_2N_2O_3S
Molecular Weight439.43 g/mol
IUPAC NameThis compound

NDSB-256 exhibits its biological effects primarily through interactions with various molecular targets. Its mechanism includes:

  • Hydrophobic Interactions : The benzyl group enhances solubility and interaction with lipid membranes.
  • Ionic Interactions : The sulfonamide group can engage in ionic bonding with biological molecules.

Biological Applications

Research indicates that NDSB-256 has several promising applications:

  • Protein Chemistry : It is utilized as a solubilizing agent for proteins, aiding in the stabilization and purification processes.
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to NDSB-256 may exhibit antimicrobial activity, although specific data on this compound is limited.
  • Drug Development : Its unique structure positions it as a candidate for further investigation in drug formulation and development.

Case Study 1: Protein Stabilization

In a study focusing on protein stabilization, NDSB-256 was shown to effectively solubilize chicken egg white lysozyme, enhancing its stability under various pH conditions. This property is critical for applications in biochemistry and pharmaceuticals where protein integrity is essential.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of similar sulfonamide derivatives. While direct evidence for NDSB-256 was not available, compounds within this class demonstrated significant activity against Gram-positive bacteria, indicating a potential pathway for further research into NDSB-256's efficacy.

Comparative Analysis

To better understand the uniqueness of NDSB-256, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
3-(N,N-Dimethyl-N-dodecylammonio)propane-1-sulfonateZwitterionic compoundProtein solubilization
3-(N,N-Dimethyl-N-propylammonio)propane-1-sulfonateZwitterionic compoundSimilar solubilizing properties

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